Ethyl 3,5-dimethoxybenzoate
Overview
Description
Ethyl 3,5-dimethoxybenzoate: is an organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by methoxy groups (-OCH₃), and the carboxyl group (-COOH) is esterified with an ethyl group (-CO₂C₂H₅) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-dimethoxybenzoate can be synthesized through the esterification of 3,5-dimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3,5-dimethoxybenzoate can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups (-OH) under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol group (-CH₂OH) using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3,5-dihydroxybenzoic acid.
Reduction: 3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 3,5-dimethoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a reference compound in studies involving esterases and other enzymes that hydrolyze ester bonds .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with anti-inflammatory and analgesic activities .
Industry: this compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties .
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound can inhibit or activate these enzymes, leading to various biochemical effects. The methoxy groups and ester functionality play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Ethyl 3,5-diethoxybenzoate: Similar structure but with ethoxy groups (-OC₂H₅) instead of methoxy groups.
Methyl 3,5-dimethoxybenzoate: Similar structure but with a methyl ester group (-CO₂CH₃) instead of an ethyl ester group.
3,5-Dimethoxybenzoic acid: The carboxyl group is not esterified, making it more acidic and less lipophilic.
Uniqueness: this compound is unique due to its specific ester and methoxy substitutions, which confer distinct chemical and physical properties. These substitutions influence its reactivity, solubility, and interaction with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 3,5-dimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZIFGAAWSUMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169382 | |
Record name | Ethyl 3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17275-82-0 | |
Record name | Benzoic acid, 3,5-dimethoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17275-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-dimethoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017275820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-dimethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 3,5-dimethoxybenzoate in the synthesis of 3,5-Dimethoxybenzohydrazide, and what structural features of the final product were revealed by X-ray analysis?
A1: this compound serves as a starting material in the synthesis of 3,5-Dimethoxybenzohydrazide. The reaction involves the treatment of this compound with hydrazine, resulting in the formation of the desired hydrazide compound [].
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